4-Bromo-3-methoxypyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and a methoxy group at the 3-position, with an additional N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxypyridine 1-oxide typically involves the bromination of 3-methoxypyridine followed by oxidation. One common method starts with 3-methoxypyridine, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The brominated product is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to minimize by-products and maximize the desired product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative, and the methoxy group can undergo oxidation to form aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in cross-coupling reactions.
Major Products
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation and Reduction: Produce corresponding pyridine derivatives, aldehydes, or carboxylic acids.
Coupling Reactions: Form biaryl compounds.
Scientific Research Applications
4-Bromo-3-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxypyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromine and methoxy substituents can modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxypyridine: Similar structure but lacks the N-oxide group.
4-Bromo-3-hydroxypyridine: Similar structure but has a hydroxyl group instead of a methoxy group.
4-Chloro-3-methoxypyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methoxypyridine 1-oxide is unique due to the presence of both the bromine and methoxy substituents along with the N-oxide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-methoxy-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-4-8(9)3-2-5(6)7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZJRAMISIBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C[N+](=C1)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.